REACTION_SMILES
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[C:2]([N:6]([C:3](=[O:4])[O-:5])[CH2:10][CH2:11][NH:12][c:13]1[n:14][o:15][n:16][c:17]1-[c:18]1[n:19][o:20][c:21](=[O:31])[n:22]1-[c:23]1[cH:24][c:25]([Br:30])[c:26]([F:29])[cH:27][cH:28]1)([CH3:7])([CH3:8])[CH3:9].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[ClH:1]>>[ClH:1].[NH2:6][CH2:10][CH2:11][NH:12][c:13]1[n:14][o:15][n:16][c:17]1-[c:18]1[n:19][o:20][c:21](=[O:31])[n:22]1-[c:23]1[cH:24][c:25]([Br:30])[c:26]([F:29])[cH:27][cH:28]1
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Name
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CC(C)(C)N(CCNc1nonc1-c1noc(=O)n1-c1ccc(F)c(Br)c1)C(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N(CCNc1nonc1-c1noc(=O)n1-c1ccc(F)c(Br)c1)C(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNc1nonc1-c1noc(=O)n1-c1ccc(F)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |